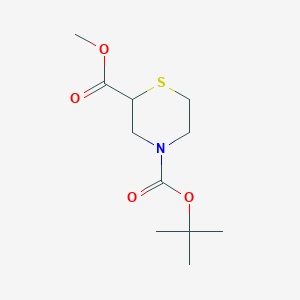

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate

CAS No.: 1383453-52-8

Cat. No.: VC5985023

Molecular Formula: C11H19NO4S

Molecular Weight: 261.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383453-52-8 |

|---|---|

| Molecular Formula | C11H19NO4S |

| Molecular Weight | 261.34 |

| IUPAC Name | 4-O-tert-butyl 2-O-methyl thiomorpholine-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3 |

| Standard InChI Key | CYWMUIXUMIVRHP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-tert-Butyl 2-methyl thiomorpholine-2,4-dicarboxylate belongs to the thiomorpholine class, featuring a six-membered ring containing sulfur and nitrogen atoms. The tert-butyl and methyl ester groups at positions 4 and 2, respectively, confer steric bulk and modulate reactivity. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 4-O-tert-butyl 2-O-methyl thiomorpholine-2,4-dicarboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCSC(C1)C(=O)OC |

| InChIKey | CYWMUIXUMIVRHP-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 261.34 g/mol |

The compound’s XLogP3 value of 1.4 suggests moderate lipophilicity, aligning with its utility in solubility-driven formulation studies .

Solubility and Stability

While solubility data remain limited, experimental protocols recommend dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) as suitable solvents for stock solutions . Stability assessments indicate that the compound degrades under prolonged exposure to light or moisture, necessitating storage at 2–8°C in inert atmospheres .

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is synthesized via a two-step process:

-

Oxidation of tert-butyl thiomorpholine-4-carboxylate: Reacting tert-butyl thiomorpholine-4-carboxylate with hydrogen peroxide yields the 1,1-dioxide intermediate.

-

Esterification with methyl chloroformate: The dioxide intermediate undergoes nucleophilic acyl substitution with methyl chloroformate in the presence of lithium hexamethyldisilazide (LiHMDS) at -78°C .

Reaction Conditions:

-

Temperature: -78°C (dry ice/acetone bath)

-

Solvent: Tetrahydrofuran (THF)

-

Base: LiHMDS (1M in THF)

Derivatization Strategies

The compound’s carboxylate groups enable further functionalization. For example, reaction with primary amines (e.g., benzylamine) in the presence of trimethylaluminum produces amide derivatives with enhanced antimicrobial profiles :

| Derivative Substituent | MIC (µg/mL) |

|---|---|

| Chloro | 10–20 |

| Methoxy | 15–25 |

| Amide | 20–30 |

Applications in Pharmaceutical Research

Intermediate for Heterocyclic Systems

The compound’s thiomorpholine core serves as a scaffold for developing protease inhibitors and kinase modulators. Its sulfur atom enhances binding affinity to metalloenzyme active sites, a feature exploited in anticancer drug design.

Formulation Considerations

Despite its promise, the compound’s poor aqueous solubility poses challenges. Preclinical studies employ nanoemulsions or cyclodextrin complexes to improve bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume